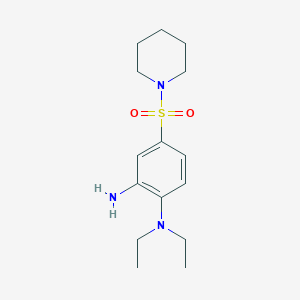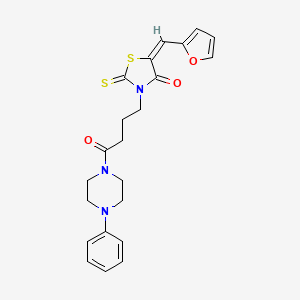
(E)-5-(furan-2-ylmethylene)-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(furan-2-ylmethylene)-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A notable application of thioxothiazolidin-4-one derivatives, which are structurally related to the chemical compound , is in anticancer therapy. These compounds have demonstrated significant anticancer and antiangiogenic effects in in vivo studies using mouse models. For instance, derivatives synthesized by coupling with different amines showed potent activity against transplantable mouse tumors, reducing tumor volume, cell number, and increasing the lifespan of mice with Ehrlich Ascites Tumor (EAT). Their strong antiangiogenic effects and suppression of tumor-induced endothelial proliferation highlight their potential as anticancer agents with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction
Another research direction explores the cytotoxic effects of thiazolidinone derivatives on human leukemia cells. These compounds, containing the furan moiety, exhibited moderate to strong antiproliferative activity, affecting cell cycle stage-dependent and dose-dependent manners. Their ability to induce cytotoxicity and apoptosis in cancer cells further emphasizes their significance in cancer research, with certain derivatives showing potent anticancer activity across different cell lines (Chandrappa et al., 2009).
Structural Analysis and Molecular Studies
The synthesis and structural analysis of similar compounds have been carried out to better understand their molecular frameworks and potential interactions. For example, the study of a compound with a related thiazolidin-4-one structure, characterized by X-ray powder diffraction and density functional theory (DFT), provides insights into its molecular structure, highlighting the importance of intermolecular interactions. This foundational knowledge supports the development of more targeted and effective derivatives (Rahmani et al., 2017).
Antimicrobial and Antifibrotic Properties
Derivatives of thiazolidin-4-one have also been evaluated for their antimicrobial properties, showing potential against various bacterial and fungal strains. This suggests a broader therapeutic application beyond oncology, including treating infections (Patel et al., 2012). Additionally, certain derivatives have been identified with antifibrotic activity, offering a possible avenue for treating fibrotic diseases (Kaminskyy et al., 2016).
Properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c26-20(24-13-11-23(12-14-24)17-6-2-1-3-7-17)9-4-10-25-21(27)19(30-22(25)29)16-18-8-5-15-28-18/h1-3,5-8,15-16H,4,9-14H2/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCANSWRSWZVCC-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2671249.png)

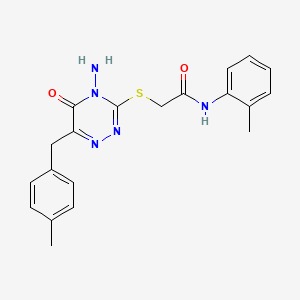
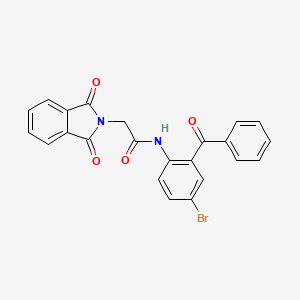
![Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2671253.png)
![2,4-Dimethyl-6-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2671256.png)
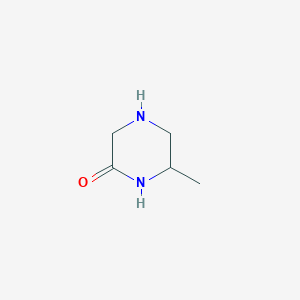
![{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2671259.png)
![8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2671261.png)
![2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2671263.png)
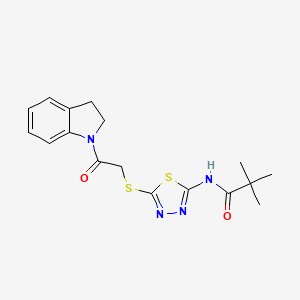

![1-(2,3-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2671270.png)
